molecular formula C8H11N3O B2375161 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one CAS No. 1104001-95-7

3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one

Cat. No.: B2375161
CAS No.: 1104001-95-7
M. Wt: 165.196
InChI Key: JSXANBZZRXGOKJ-UHFFFAOYSA-N
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Description

3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one is a heterocyclic compound that features a triazole ring attached to a cyclohexanone moiety.

Mechanism of Action

Target of Action

1,2,3-triazoles, the core structure of this compound, have been found to interact with a wide range of biological targets . They have been used in drug discovery and have found applications in various fields such as organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Mode of Action

1,2,3-triazoles are known to interact with the amino acids present in the active site of their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .

Biochemical Pathways

1,2,3-triazoles have been associated with a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitubercular, antitumoral, and antiviral properties .

Pharmacokinetics

1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features could potentially influence the bioavailability of 3-(2H-1,2,3-Triazole-2-yl)cyclohexanone.

Result of Action

1,2,3-triazoles have been associated with a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the tautomer of 1,2,3-triazoles is more stable in solution, while the 2h-isomer is more stable in the gas phase . This suggests that the environment could potentially influence the stability and efficacy of 3-(2H-1,2,3-Triazole-2-yl)cyclohexanone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one typically involves the formation of the triazole ring followed by its attachment to the cyclohexanone. . The reaction conditions often include the use of solvents like water or dimethyl sulfoxide (DMSO) and can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve scalable and efficient synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one is unique due to its specific combination of the triazole ring and cyclohexanone moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-(triazol-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXANBZZRXGOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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